

Fmoc-D-Allo-Ile-OH: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-D-Allo-Ile-OH	
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This technical guide provides an in-depth overview of Fmoc-D-allo-Isoleucine-OH (**Fmoc-D-Allo-Ile-OH**), a crucial building block for peptide synthesis, particularly in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis protocols, and biological significance of this unnatural amino acid.

Core Compound Data

Fmoc-D-Allo-Ile-OH is a derivative of the D-isomer of allo-isoleucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function. This protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS).

Property	Value
CAS Number	118904-37-3[1]
Molecular Weight	353.4 g/mol [1] or 353.41 g/mol
Molecular Formula	C21H23NO4[1]
Appearance	White to off-white solid powder
Synonyms	N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine[1]



Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Allo-Ile-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides a stable protecting layer for the amino acid's amine group, which can be selectively and mildly cleaved using a base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3] The incorporation of an unnatural amino acid like D-allo-isoleucine can confer unique structural and functional properties to synthetic peptides, such as increased stability against enzymatic degradation and enhanced biological activity.[4]

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the incorporation of **Fmoc-D-Allo-Ile-OH** into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

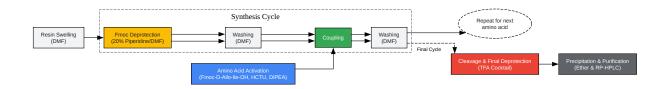
- Fmoc-D-Allo-Ile-OH
- Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (typically 20% v/v)
- Coupling reagents (e.g., HBTU, HATU, HCTU)[4]
- Base for activation (e.g., N,N-Diisopropylethylamine DIPEA)[4]
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))[5]
- Diethyl ether (cold)



Methodology:

- Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF, for 30-60 minutes in a reaction vessel.[4]
- Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[3][6] This step is typically performed twice to ensure complete deprotection. The resin is then washed thoroughly with DMF.
- Amino Acid Activation: In a separate vessel, 3-5 equivalents of Fmoc-D-Allo-Ile-OH and a similar equivalence of a coupling reagent (e.g., HCTU) are dissolved in DMF. An excess of a base like DIPEA (6-10 equivalents) is added to activate the carboxylic acid of the amino acid.
 [4]
- Coupling: The activated Fmoc-D-Allo-Ile-OH solution is immediately added to the
 deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate the
 coupling reaction.[4] The completion of the reaction can be monitored using a qualitative test
 such as the Kaiser test.[4]
- Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
- Chain Elongation: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
 This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, water, and TIS, for 2-3 hours.[5]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified, typically by reversephase high-performance liquid chromatography (RP-HPLC).[1]





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Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

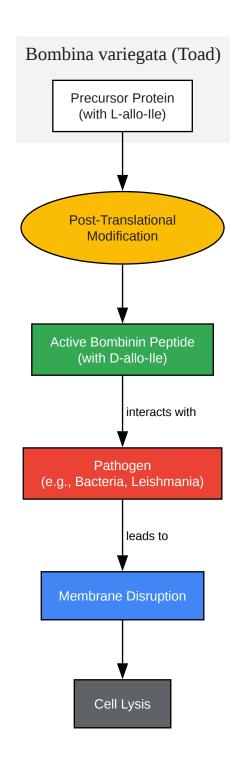
Biological Significance of D-allo-Isoleucine Containing Peptides

The incorporation of D-amino acids, such as D-allo-isoleucine, is a strategy observed in nature to produce peptides with enhanced biological properties. A notable example is the bombinin family of antimicrobial peptides, which are found in the skin secretions of the European firebellied toad (Bombina variegata).[2][7]

Several peptides within the bombinin H family contain a D-allo-isoleucine residue at their second position.[2] These peptides exhibit potent antimicrobial activity against a range of bacteria and can also have hemolytic effects.[2] The presence of the D-amino acid is believed to be the result of a post-translational modification of the corresponding L-amino acid.[7]

The D-allo-isoleucine residue in bombinin H4 has been shown to play a crucial role in its potent activity against the parasite Leishmania.[8] It is suggested that this specific residue acts as an anchor, facilitating the peptide's interaction and disruption of the parasite's membrane.[8] This highlights the importance of stereochemistry in peptide-membrane interactions and the potential for designing more effective peptide-based drugs by incorporating such unnatural amino acids.





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Fig. 2: Biosynthesis and mode of action of D-allo-Ile containing peptides.

Conclusion



Fmoc-D-Allo-Ile-OH is a valuable reagent for peptide chemists aiming to develop peptides with enhanced stability and novel biological activities. Its use in SPPS allows for the creation of peptide analogs of naturally occurring antimicrobial agents or the design of entirely new therapeutic peptides. The study of peptides like the bombinins provides a compelling rationale for the exploration of D-amino acid incorporation in drug discovery and development.

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